5-Bromo-2-ethoxynicotinic acid

Description

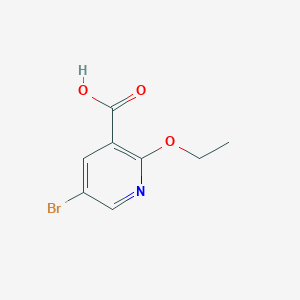

5-Bromo-2-ethoxynicotinic acid (CAS: 393184-78-6) is a substituted nicotinic acid derivative with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.07 g/mol. This compound features a bromine atom at the 5-position and an ethoxy group (-OCH₂CH₃) at the 2-position of the pyridine ring. It is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions and functional group transformations . The ethoxy substituent enhances solubility in organic solvents compared to smaller alkoxy groups (e.g., methoxy), which influences its applications in drug discovery and material science .

Properties

IUPAC Name |

5-bromo-2-ethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLDXHCDXKRRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626839 | |

| Record name | 5-Bromo-2-ethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393184-78-6 | |

| Record name | 5-Bromo-2-ethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxynicotinic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-ethoxynicotinic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxynicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base like potassium carbonate.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted nicotinic acid derivatives can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

5-Bromo-2-ethoxynicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxynicotinic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-bromo-2-ethoxynicotinic acid with analogous compounds, emphasizing substituent effects on properties and applications:

Key Observations:

- Substituent Effects on Solubility: The ethoxy group in this compound improves lipid solubility compared to the methoxy analog, making it more suitable for lipophilic drug formulations .

- Reactivity in Synthesis: Bromine at the 5-position enables Suzuki-Miyaura cross-coupling reactions, while the ethoxy group can undergo demethylation or displacement in further functionalization .

- Ester Derivatives: Methyl 5-bromo-2-ethoxynicotinate (similarity: 0.99) is a direct ester analog with enhanced stability under acidic conditions, often used in prodrug strategies .

Research Findings and Challenges

- Steric and Electronic Effects: The ethoxy group’s larger size compared to methoxy reduces electrophilic substitution rates at the 2-position but enhances resistance to oxidative degradation .

- Safety and Handling: Limited safety data exist for this compound, though related bromopyridines (e.g., 5-bromo-6-chloronicotinic acid) are classified as irritants, requiring proper PPE during handling .

- Synthetic Challenges: Competitive halogen displacement (e.g., Br → Cl) in polyhalogenated analogs complicates the synthesis of pure products, necessitating precise reaction control .

Biological Activity

5-Bromo-2-ethoxynicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a bromine atom at the 5-position and an ethoxy group at the 2-position of the nicotinic acid structure, which may influence its interaction with biological targets.

- Molecular Formula : CHBrNO

- Molecular Weight : 245.09 g/mol

- Structural Features :

- Bromine substituent enhances lipophilicity.

- Ethoxy group may improve solubility and bioavailability.

Research indicates that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological processes including cognition and neuroprotection. The compound's structure suggests it could act as an agonist or modulator of these receptors, potentially leading to enhanced neurotransmission and cognitive effects.

Biological Activities

-

Antimicrobial Activity :

- Preliminary studies suggest that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties against various bacterial strains. For instance, compounds related to this structure have shown Minimum Inhibitory Concentration (MIC) values in the range of 50 µg/mL to 500 µg/mL against Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 20 µg/mL to 100 µg/mL, suggesting its potential as an antibacterial agent .

Neuroprotective Research

In a study focusing on neurodegenerative diseases, researchers explored the effects of this compound on neuronal cell lines. The compound demonstrated a protective effect against oxidative stress-induced cell death, supporting its role as a neuroprotective agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-nicotinic acid | Bromine at 5-position | Moderate antimicrobial activity |

| 5-Ethoxy-nicotinic acid | Ethoxy at 2-position | Enhanced solubility; potential for neuroprotection |

| 5-Bromo-2-methyl-nicotinic acid | Bromine at 5-position; Methyl at 2-position | Notable cognitive enhancement effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.